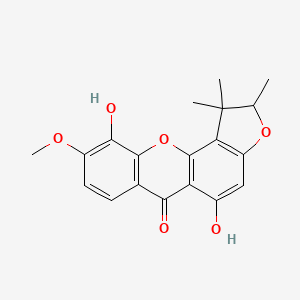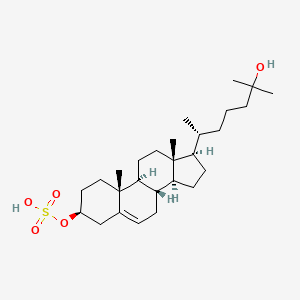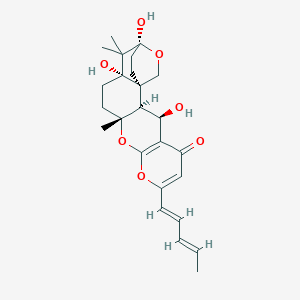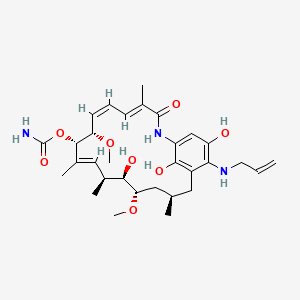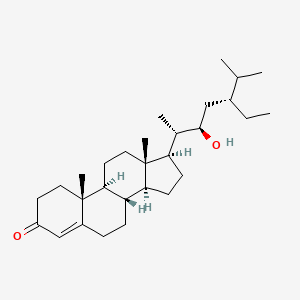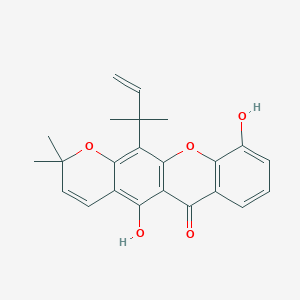
1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,4,6-heptatrien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E,4E,6E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,4,6-trien-3-one is a diarylheptanoid.
1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,4,6-heptatrien-3-one is a natural product found in Curcuma longa with data available.
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Research
1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,4,6-heptatrien-3-one, isolated from Curcuma longa, has been studied for its protective effects against beta-amyloid insult, suggesting potential applications in Alzheimer's disease research. This compound effectively protected PC12 cells from beta-amyloid insult, indicating its relevance in neurodegenerative disease studies (Park & Kim, 2002).
Antitumor Activity
Research has shown that certain curcumin analogs, including variants of 1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,4,6-heptatrien-3-one, exhibit potent antiandrogenic activities. These compounds have shown promise in inhibiting the growth of prostate cancer cells, suggesting their potential as anti-prostate cancer agents (Ohtsu et al., 2002).
Antioxidant Properties
Several studies have investigated the antioxidant properties of 1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,4,6-heptatrien-3-one and related compounds. These studies have found that these compounds possess significant antioxidant activities, which could be beneficial in various biomedical applications (Zhou et al., 2007).
Crystal Structure Analysis
The crystal structure of 1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,4,6-heptatrien-3-one has been analyzed, providing insights into its molecular packing and hydrogen bonding interactions. Such studies are crucial for understanding the chemical and physical properties of the compound (Parameswari et al., 2012).
Neuroprotective Activity
Research on curcumin analogs, including 1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,4,6-heptatrien-3-one, has indicated their potential in protecting against glutamate-induced neuronal cell death. This suggests their usefulness in studies related to neurodegenerative disorders (Jirásek et al., 2014).
Amyloid Plaque Imaging
Compounds derived from 1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,4,6-heptatrien-3-one have been studied for their binding affinity to beta-amyloid aggregates, showing promise for use in amyloid plaque imaging in Alzheimer's disease (Ryu et al., 2006).
Free Radical-Induced Oxidative Haemolysis Protection
Research has also shown that curcumin and its analogs, including 1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,4,6-heptatrien-3-one, can effectively inhibit free radical-induced oxidative haemolysis of red blood cells. This highlights their potential as antioxidants in biomedical research (Deng et al., 2006).
Eigenschaften
Produktname |
1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,4,6-heptatrien-3-one |
|---|---|
Molekularformel |
C21H20O5 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
(1E,4E,6E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,4,6-trien-3-one |
InChI |
InChI=1S/C21H20O5/c1-25-20-13-15(8-11-18(20)23)5-3-4-6-17(22)10-7-16-9-12-19(24)21(14-16)26-2/h3-14,23-24H,1-2H3/b5-3+,6-4+,10-7+ |
InChI-Schlüssel |
JUDCTVXWYFNGQQ-FQXJPFFWSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=C/C=C/C(=O)/C=C/C2=CC(=C(C=C2)O)OC)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=CC=CC(=O)C=CC2=CC(=C(C=C2)O)OC)O |
Synonyme |
1,7-bis(4-hydroxy-3-methoxyphenyl)-1,4,6-heptatrien-3-one ASC-J9 compound |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



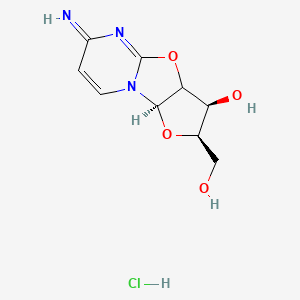
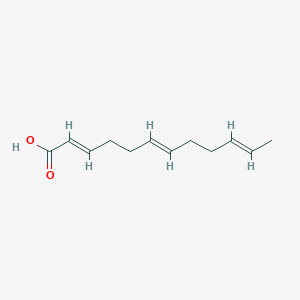
![(1R,4S,7S)-4-benzyl-9-[(1R,4S,7S,9R)-4-benzyl-3,6-dioxo-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-trien-9-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B1249856.png)

![[alpha-D-Man-(1->2)-alpha-D-Man-(1->2)-alpha-D-Man-(1->6)-alpha-D-Man-(1->4)-alpha-D-GlcN-(1->6)]-1-O-(6-thiohexylphosphono)-D-myo-inositol](/img/structure/B1249860.png)
